
N-Boc-D-glucosamine
描述
N-Boc-D-glucosamine is a derivative of D-glucosamine, a naturally occurring amino sugar that plays a crucial role in the structural integrity and function of biological systems. While the provided papers do not directly discuss N-Boc-D-glucosamine, they do provide insights into various derivatives of D-glucosamine and their applications, which can be extrapolated to understand the properties and potential uses of N-Boc-D-glucosamine.
Synthesis Analysis
The synthesis of D-glucosamine derivatives is a topic of interest in several studies. For instance, the synthesis of N-acetyl-D-glucosamine (GlcNAc) from chitin using crude enzyme preparations is described, highlighting the importance of enzymatic methods in producing glucosamine derivatives . Another study discusses the synthesis of N-acetyl-1-O-aminoacyl-D-glucosamines, which involves the condensation of N-acetyl-4,6-O-benzylidene-D-glucosamine with N-benzyloxycarbonyl amino acids . These methods could potentially be adapted for the synthesis of N-Boc-D-glucosamine by using Boc-protected amino groups.
Molecular Structure Analysis
The molecular structure of D-glucosamine derivatives is crucial for their biological activity. The study on N-fluoroacetyl-D-glucosamine, for example, provides insights into the molecular interactions with lysozyme, as evidenced by changes in 19F NMR chemical shifts . This suggests that the structural modifications of D-glucosamine can significantly affect its interaction with biological molecules, which is also relevant for understanding the molecular structure of N-Boc-D-glucosamine.
Chemical Reactions Analysis
The reactivity of D-glucosamine derivatives is another area of interest. The synthesis of fluorescent derivatives of L-glucosamine for use as glucose tracers indicates that D-glucosamine can be modified to possess different chemical properties, such as fluorescence . Additionally, the synthesis of irreversible inhibitors of glucosamine synthetase involves the acylation of amino acids with derivatives of alpha, beta-unsaturated acids . These studies demonstrate the versatility of D-glucosamine derivatives in chemical reactions, which can be informative for the reactivity of N-Boc-D-glucosamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of D-glucosamine derivatives are influenced by their structural modifications. For instance, the synthesis of glucosamine-poly(N-isopropylacrylamide)/Eu(III) complexes results in materials with thermosensitive properties that are biocompatible in vitro . This indicates that the introduction of different functional groups to D-glucosamine can lead to materials with unique physical and chemical properties, which is relevant for the analysis of N-Boc-D-glucosamine.
科学研究应用
-
Deprotection of N-Boc-D-Glucosamine-Ac via Microwave Irradiation
- Application Summary : This process involves the deprotection of N-Boc-D-Glucosamine-Ac, making the amine less reactive. The deprotection is achieved using a strong acid or a chemically inert catalyst .
- Methods : The deprotection is achieved by using a strong acid CF3CO2H (TFA) or by using a chemically inert catalyst such as kaolin of Clay (KC). The process can be expedited by using microwave irradiation .
- Results : The use of microwave irradiation results in good yields in very short times. This method aims to modernize and simplify the processes and make them less polluting .
-
Microbial Synthesis of Glucosamine and N-acetylglucosamine
- Application Summary : Microbial fermentation is used to produce glucosamine and N-acetylglucosamine. This method has advantages over traditional methods, such as mild conditions, low environmental pollution, high production intensity, and product safety .
- Methods : The research on microbial fermentation production of GlcN involves strain construction method, metabolic pathway design, and fermentation condition optimization .
- Results : Microbial fermentation effectively solves the problems associated with the traditional shrimp and crab hydrolysis process .
-
Biomedical Applications of D-Glucosamine and N-Acetyl D-Glucosamine
- Application Summary : D-Glucosamine and N-Acetyl D-Glucosamine have various biomedical applications, including wound healing, bone regeneration, antibacterial effect, and oral hygiene .
- Methods : The specific methods of application vary depending on the specific biomedical application .
- Results : The results or outcomes obtained also vary depending on the specific biomedical application .
-
- Application Summary : D-Glucosamine and N-Acetyl D-Glucosamine have potential use in regenerative medicine . They are used in wound healing, bone regeneration, antibacterial effect, and oral hygiene .
- Methods : The specific methods of application vary depending on the specific biomedical application .
- Results : The results or outcomes obtained also vary depending on the specific biomedical application .
-
Food Technology and Biomaterial Science
- Application Summary : D-Glucosamine and N-Acetyl D-Glucosamine have a wide range of applications in food technology and biomaterial science . They are used in techniques for wastewater treatment, drug delivery, tissue engineering, and bionanotechnology .
- Methods : The specific methods of application vary depending on the specific application .
- Results : The results or outcomes obtained also vary depending on the specific application .
-
- Application Summary : D-Glucosamine and N-Acetyl D-Glucosamine are used in microbiology and agriculture . They are used in the production of food additives and health food due to their various physiological functions .
- Methods : The specific methods of application vary depending on the specific application .
- Results : The results or outcomes obtained also vary depending on the specific application .
-
Detoxification of Liver and Kidneys
- Application Summary : Glucosamine and N-acetylglucosamine have been used in the human body to detoxify the liver and kidneys .
- Methods : The specific methods of application vary depending on the specific biomedical application .
- Results : The results or outcomes obtained also vary depending on the specific biomedical application .
-
- Application Summary : Glucosamine has been used to treat osteoarthritis, especially rheumatoid arthritis . Glucosamine synthesized in the human body is abundant in the lens of the eye and is also an essential nutrient for the growth of cartilage cells .
- Methods : The specific methods of application vary depending on the specific biomedical application .
- Results : The results or outcomes obtained also vary depending on the specific biomedical application .
-
Production of Food Additives and Health Food
- Application Summary : Glucosamine is now widely used in the production of food additives and health food due to its various physiological functions, such as absorbing free radicals generated in the body, antiaging, promoting weight loss, antibacterial activity and regulating the human endocrine system .
- Methods : The specific methods of application vary depending on the specific application .
- Results : The results or outcomes obtained also vary depending on the specific application .
未来方向
属性
IUPAC Name |
tert-butyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO7/c1-11(2,3)19-10(17)12-6-8(15)7(14)5(4-13)18-9(6)16/h5-9,13-16H,4H2,1-3H3,(H,12,17)/t5-,6-,7-,8-,9?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWFSMWAGKKQJB-VARJHODCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553959 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-D-glucosamine | |
CAS RN |
75251-80-8 | |
| Record name | 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)
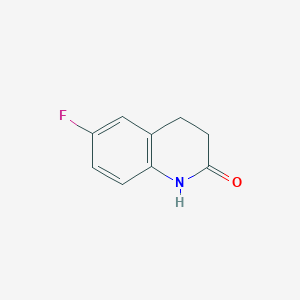
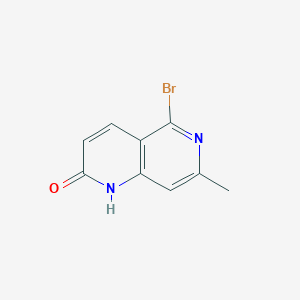


![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)


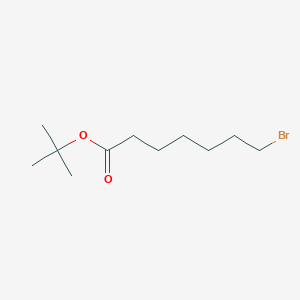
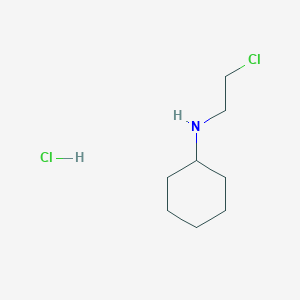
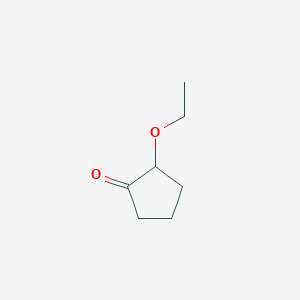
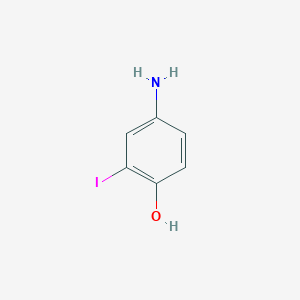
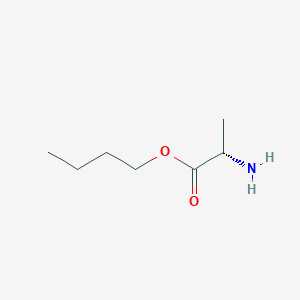
![5-Bromo-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1283160.png)